

# AG-494 Target Selectivity Profile: A Technical Guide

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## Compound of Interest

Compound Name: AG-494

Cat. No.: B1664427

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## Abstract

**AG-494**, a member of the tyrphostin family of protein kinase inhibitors, has been primarily characterized as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase. However, its selectivity profile reveals a broader spectrum of activity and raises important considerations for its use as a research tool and potential therapeutic agent. This technical guide provides a comprehensive overview of the target selectivity of **AG-494**, presenting quantitative data, detailed experimental methodologies, and visual representations of the relevant signaling pathways and experimental workflows. The information is intended to assist researchers in the design and interpretation of studies involving **AG-494**.

## Quantitative Target Selectivity Profile

The inhibitory activity of **AG-494** has been assessed against a limited number of protein kinases. The following table summarizes the available half-maximal inhibitory concentration (IC<sub>50</sub>) values, providing a quantitative measure of the compound's potency against these targets.

Target Kinase	IC50 (μM)	Assay Type	Reference
EGFR	0.7	Kinase Assay	[1]
EGFR (autophosphorylation)	1.1	Cellular Assay	[1][2]
PDGF-R (autophosphorylation)	6	Cellular Assay	[1]
ErbB2/HER2 (autophosphorylation)	39	Cellular Assay	[1][2]
HER1-2 (autophosphorylation)	45	Cellular Assay	[1]

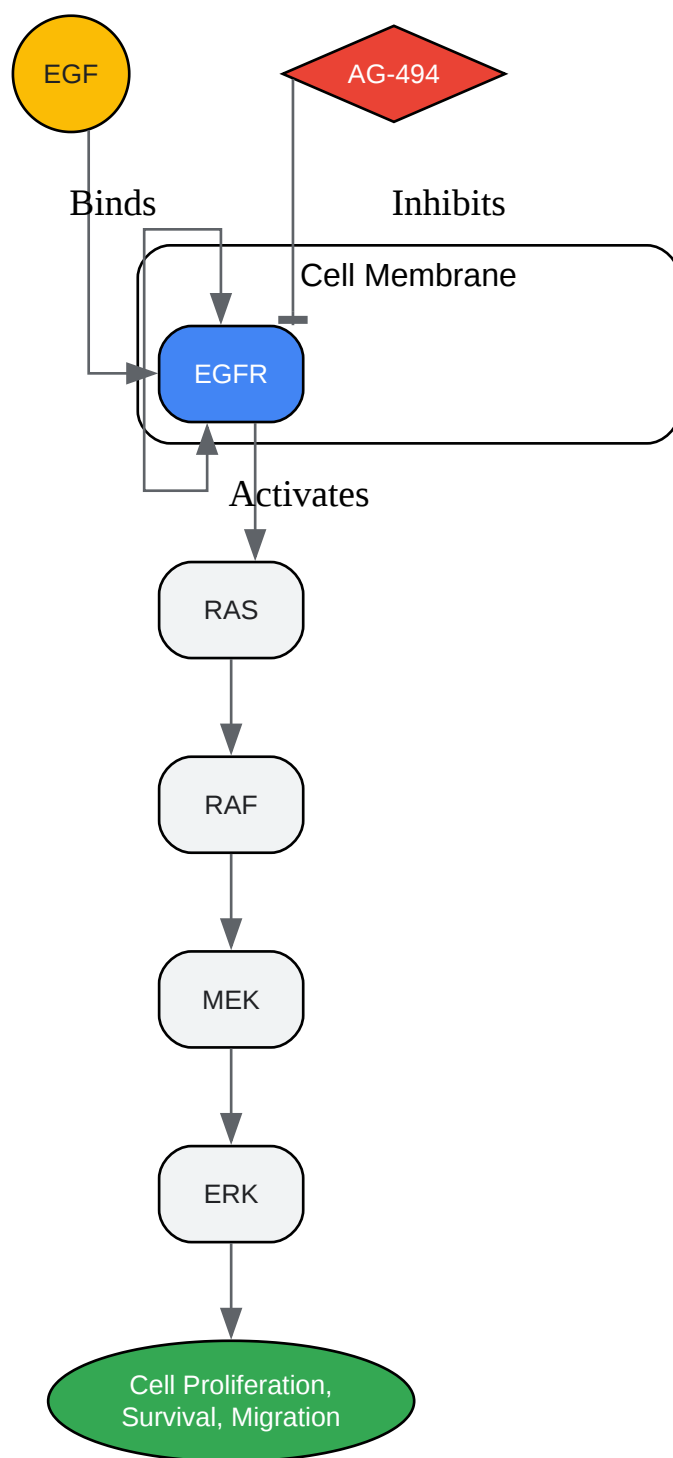
Note: There are conflicting reports regarding the activity of **AG-494** in cellular contexts. Some studies suggest that while potent in biochemical assays against EGFR, **AG-494** fails to inhibit EGFR kinase in intact cells[3]. Instead, its anti-proliferative effects in some cell systems have been attributed to the inhibition of Cyclin-Dependent Kinase 2 (Cdk2) activation[2][3].

## Primary Signaling Pathways Modulated by AG-494

**AG-494** is known to primarily interact with the EGFR signaling pathway. However, its reported effects on Cdk2 suggest a potential role in the regulation of the cell cycle.

### EGFR Signaling Pathway

The Epidermal Growth Factor Receptor is a receptor tyrosine kinase that, upon binding to its ligand (e.g., EGF), dimerizes and autophosphorylates specific tyrosine residues in its intracellular domain. This phosphorylation creates docking sites for various signaling proteins, initiating downstream cascades that regulate cell proliferation, survival, and migration. **AG-494**, as an EGFR inhibitor, is designed to block this initial autophosphorylation step.

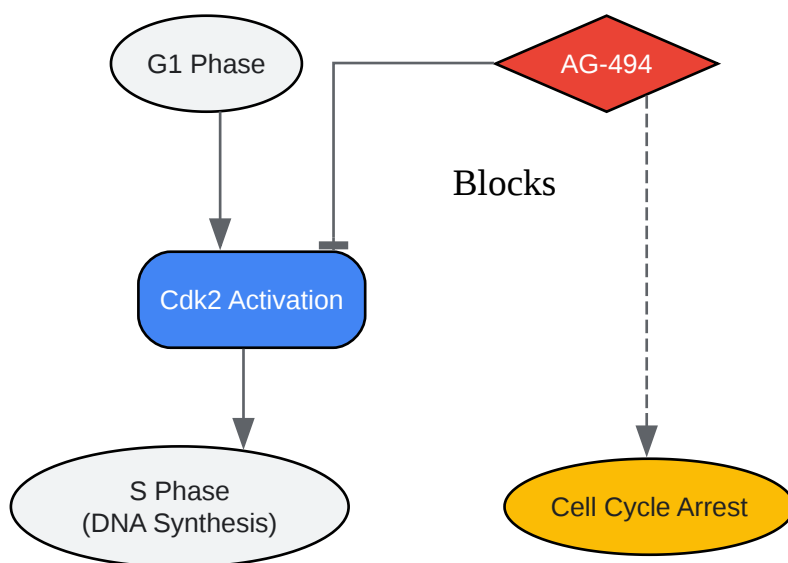


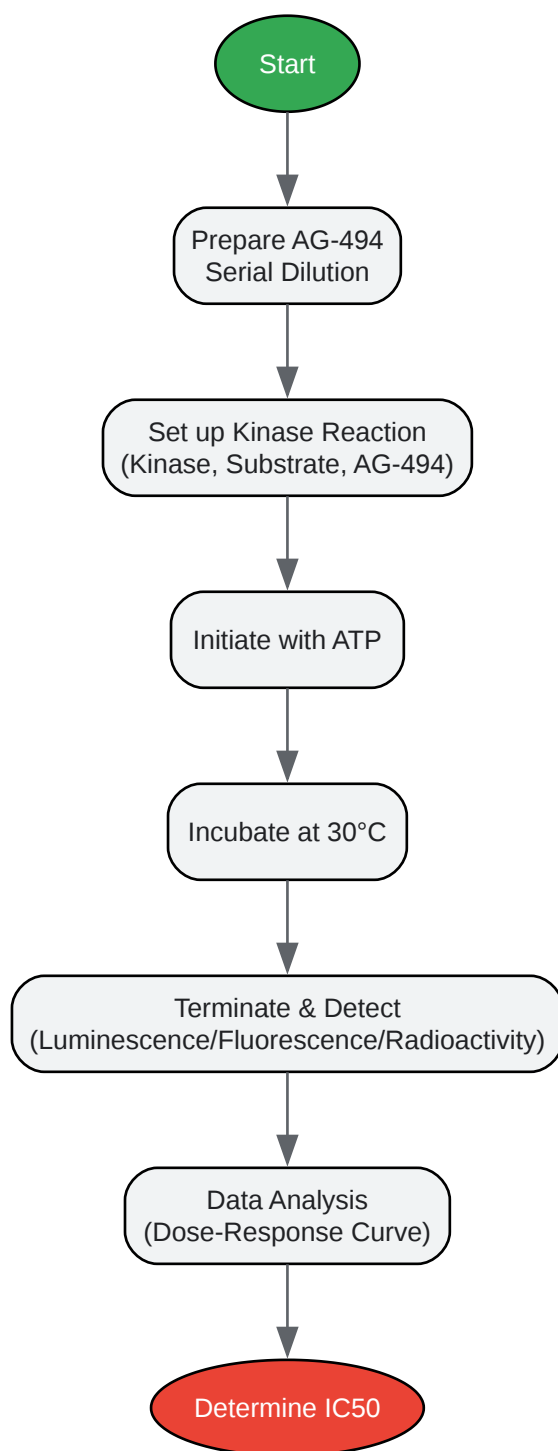
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**Figure 1:** Simplified EGFR signaling pathway and the inhibitory action of **AG-494**.

## Cell Cycle Regulation via Cdk2

Cdk2 is a key regulator of the cell cycle, particularly the G1/S transition. Its activation is a critical step for the initiation of DNA synthesis. The observation that **AG-494** can block Cdk2 activation provides an alternative mechanism for its anti-proliferative effects, which may be independent of its action on EGFR in certain cellular contexts.





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